Bienvenue dans la boutique en ligne BenchChem!

6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine

TRPV1 antagonism Chiral amine building block Pain pharmacology

6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine (CAS 934554-58-2) is a spirocyclic chromanamine building block featuring a conformationally constrained cyclobutane ring. With a molecular formula of C12H14FNO and molecular weight of 207.24 g/mol, this compound is primarily supplied as a racemic mixture (>95% purity), while its enantiopure (R)- and (S)- forms (as hydrochloride salts) are also commercially available.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 934554-58-2
Cat. No. B1508073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine
CAS934554-58-2
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N
InChIInChI=1S/C12H14FNO/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2
InChIKeyIIJSMMZDAYZHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine (CAS 934554-58-2): Sourcing the Key Chiral Scaffold for TRPV1 Antagonists


6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine (CAS 934554-58-2) is a spirocyclic chromanamine building block featuring a conformationally constrained cyclobutane ring . With a molecular formula of C12H14FNO and molecular weight of 207.24 g/mol, this compound is primarily supplied as a racemic mixture (>95% purity), while its enantiopure (R)- and (S)- forms (as hydrochloride salts) are also commercially available . The 6-fluoro substituent and the spirocyclic architecture are critical pharmacophoric features retained in clinical-stage TRPV1 antagonists, making this amine a strategic intermediate for neuroscience and pain research programs [1].

Why 6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine Cannot Be Replaced by Generic Spirochromanamine Analogs


Generic substitution among spirochroman-4-amines fails because the 6-fluoro substituent profoundly modulates both electronic and steric properties of the chroman ring, directly impacting downstream biological activity [1]. The cyclobutane spiro junction imposes a unique conformational constraint that differs from cyclopentane or piperidine analogs, altering the three-dimensional presentation of the 4-amine group [2]. Critically, for TRPV1 antagonist programs such as GRC-6211, only the (R)-enantiomer of the 6-fluoro cyclobutane scaffold is active; the (S)-enantiomer, the des-fluoro analog, and 6-chloro or 6-bromo variants all exhibit significantly different pharmacological profiles [3].

Quantitative Evidence for Selecting 6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine over Closest Analogs


Enantiomeric Purity Dictates TRPV1 Antagonist Potency: (R)-6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine versus (S)-Enantiomer

The (R)-enantiomer of 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine is the critical chiral amine intermediate for the synthesis of GRC-6211, a TRPV1 antagonist that reached Phase IIb clinical trials [1]. GRC-6211, which incorporates the (R)-configured amine, exhibits an IC50 of 15 nM against human TRPV1 expressed in HEK293 cells [2]. In contrast, the (S)-enantiomer yields a diastereomeric urea with no reported TRPV1 activity, underscoring that the absolute stereochemistry at the 4-position is a binary determinant of pharmacological activity [3].

TRPV1 antagonism Chiral amine building block Pain pharmacology

6-Fluoro Substituent Confers Superior TRPV1 Antagonist Potency over 6-Chloro and 6-Bromo Analogs

Structure-activity relationship studies on chroman urea TRPV1 antagonists demonstrate that the 6-fluoro substituent provides an optimal balance of electronegativity and steric bulk compared to 6-chloro, 6-bromo, or unsubstituted analogs [1]. While the specific 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine-derived urea GRC-6211 shows an IC50 of 15 nM at TRPV1, analogous compounds bearing larger halogens at the 6-position (chloro, bromo) exhibit reduced or no significant activity in the same assay format [2]. This potency rank order (6-F > 6-Cl > 6-H >> 6-Br) is consistent with the electronegativity and size constraints of the TRPV1 vanilloid binding pocket [3].

TRPV1 SAR Halogen substitution 6-Substituted chroman

Cyclobutane Spiro Junction Induces a Tighter Conformational Constraint than Cyclopentane or Piperidine Analogs

The spiro[chroman-2,1′-cyclobutane] system imposes a dihedral angle and spatial orientation of the 4-amine vector that is distinct from spiro[chroman-2,1′-cyclopentane] or spiro[chroman-2,4′-piperidine] scaffolds [1]. This conformational restriction translates into differential TRPV1 binding: the cyclobutane-containing GRC-6211 achieves an IC50 of 15 nM, whereas the corresponding cyclopentane analog (where the spiro ring is expanded by one carbon) shows a ≥10-fold drop in TRPV1 affinity in the same assay [2]. The smaller cyclobutane ring forces the chroman oxygen and the 4-amine into a more constrained orientation, optimizing interactions with key residues in the TRPV1 binding site [3].

Spirocyclic scaffold Conformational restriction TRPV1 selectivity

Supply Chain Differentiation: Enantiopure (R)-Amine Hydrochloride Availability in Multi-Gram Quantities

While racemic 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine is widely listed by multiple vendors at 95–98% purity , the enantiopure (R)-6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine hydrochloride (CAS 2227876-79-9) is available from specialized suppliers such as AKSci, CymitQuimica, and ChemicalBook-listed manufacturers . The racemate is typically priced at $50–150 per gram, whereas the (R)-enantiomer hydrochloride commands a premium of $500–1,200 per gram due to the additional chiral resolution or asymmetric synthesis steps required . This differential availability and cost structure directly impacts procurement decisions for lead optimization campaigns that demand enantiopure intermediates.

Chiral resolution Custom synthesis Drug discovery supply

6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine: Proven Application Scenarios for the Spirocyclic Scaffold


TRPV1 Antagonist Lead Optimization: Reproducing and Advancing the GRC-6211 Pharmacophore

The (R)-enantiomer of 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine is the key chiral amine intermediate required for synthesizing GRC-6211 and its analogs. GRC-6211, a potent TRPV1 antagonist (IC50 = 15 nM), demonstrated oral activity in cystitis animal models and completed Phase IIb clinical trials before discontinuation [1]. Research teams developing next-generation TRPV1 antagonists with improved therapeutic windows or reduced hyperthermia liability must procure this enantiopure amine to explore the established pharmacophore [2].

Conformational Constraint-Driven Scaffold Hopping: Replacing Flexible Linkers with Rigid Spirocyclic Cores

The spiro[chroman-2,1′-cyclobutane] scaffold offers a rigid, three-dimensional framework that can replace conformationally flexible alkyl linkers in kinase inhibitors, GPCR modulators, and epigenetic probes [1]. The 6-fluoro substitution enhances metabolic stability and modulates electron density on the chroman ring, while the 4-amine serves as a versatile handle for urea, amide, or sulfonamide coupling [2]. This scaffold is particularly valuable in fragment-based drug discovery where enhanced rigidity can improve target engagement and selectivity .

Stereochemical SAR Probes: Separating Enantiomer-Specific Pharmacology

The availability of both (R)- and (S)-enantiomers of 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine as discrete hydrochloride salts enables systematic exploration of stereochemistry-activity relationships [1]. This is critical because for TRPV1 antagonism, the (R)-enantiomer is active while the (S)-enantiomer is inactive, providing a matched molecular pair for off-target selectivity profiling and pharmacokinetic comparison [2]. Such enantiomer pairs are essential tools for target validation and mechanism-of-action studies .

Central Nervous System (CNS) Drug Discovery: Optimizing Blood-Brain Barrier Penetration with Fluorinated Chromans

Chroman ureas derived from 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine have been shown to cross the blood-brain barrier and demonstrate efficacy in chronic and acute pain models [1]. The 6-fluoro substituent contributes to reduced P-glycoprotein efflux liability compared to unsubstituted or larger halogen-substituted chromans, while the cyclobutane spiro junction lowers the topological polar surface area (TPSA) relative to piperidine-containing analogs [2]. These properties make this scaffold attractive for CNS-penetrant TRPV1 antagonists and other neurotherapeutics .

Quote Request

Request a Quote for 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.